Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate
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Overview
Description
Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by the presence of four chlorine atoms and an ethyl ester group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylate precursor under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms at the 2, 4, 5, and 6 positions.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form substituted benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its structural similarity to bioactive benzimidazoles.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that contain nucleophilic sites, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, and signal transduction by binding to key proteins and altering their function.
Comparison with Similar Compounds
Ethyl 2,4,5,6-tetrachloro-1H-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-chlorobenzimidazole, 5,6-dichlorobenzimidazole.
Uniqueness: The presence of four chlorine atoms and an ethyl ester group distinguishes it from other benzimidazole derivatives, potentially enhancing its reactivity and stability.
Properties
CAS No. |
61656-21-1 |
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Molecular Formula |
C10H6Cl4N2O2 |
Molecular Weight |
328.0 g/mol |
IUPAC Name |
ethyl 2,4,5,6-tetrachlorobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C10H6Cl4N2O2/c1-2-18-10(17)16-5-3-4(11)6(12)7(13)8(5)15-9(16)14/h3H,2H2,1H3 |
InChI Key |
FQESGCMVKQGWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC(=C(C(=C2N=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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